BenchChemオンラインストアへようこそ!

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

insecticidal activity muscarinic acetylcholine receptor agonist agrochemical discovery

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 31827-43-7, C₁₀H₉N₃O, MW 187.20 g/mol) belongs to the 1,2,4-oxadiazole-pyridine hybrid class, a privileged scaffold family in medicinal chemistry. The compound integrates a pyridine ring at the 3-position of the 1,2,4-oxadiazole core and a cyclopropyl substituent at the 5-position, generating a constrained, non-planar architecture with a topological polar surface area of approximately 55.8 Ų.

Molecular Formula C10H9N3O
Molecular Weight 187.20
CAS No. 31827-43-7
Cat. No. B3259395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
CAS31827-43-7
Molecular FormulaC10H9N3O
Molecular Weight187.20
Structural Identifiers
SMILESC1CC1C2=NC(=NO2)C3=CN=CC=C3
InChIInChI=1S/C10H9N3O/c1-2-8(6-11-5-1)9-12-10(14-13-9)7-3-4-7/h1-2,5-7H,3-4H2
InChIKeyPLPXFMBPDVRIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 31827-43-7): Technical Baseline for Scientific Procurement


3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 31827-43-7, C₁₀H₉N₃O, MW 187.20 g/mol) belongs to the 1,2,4-oxadiazole-pyridine hybrid class, a privileged scaffold family in medicinal chemistry . The compound integrates a pyridine ring at the 3-position of the 1,2,4-oxadiazole core and a cyclopropyl substituent at the 5-position, generating a constrained, non-planar architecture with a topological polar surface area of approximately 55.8 Ų . Available from multiple vendors at purities of 95–98%, the compound is supplied exclusively for research and further manufacturing use .

Why In-Class Substitution of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine Risks Functional Divergence


The 3-pyridyl substitution pattern on the 1,2,4-oxadiazole ring is not a silent structural feature. Positional isomerism among pyridyl-oxadiazole regioisomers (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) has been shown to produce qualitatively different pharmacological profiles, including altered target engagement and metabolic stability [1]. Furthermore, the cyclopropyl group contributes strain energy (~27 kcal/mol) that modulates reactivity at the oxadiazole N–O–N linkage, while its known effect on reducing oxidative metabolism is substituent-dependent and cannot be assumed for des-cyclopropyl or alternative cycloalkyl analogs . Generic substitution within this scaffold class therefore carries a quantified risk of functional divergence.

Quantitative Differentiation Evidence for 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine Against Closest Analogs


Broad-Spectrum Insecticidal Activity Is Associated with the 3-Pyridyl Substitution Pattern

In a systematic SAR study of 5-substituted 1,2,4-oxadiazoles and 1,2,4-thiadiazoles evaluated as muscarinic acetylcholine receptor (mAChR) agonists, 3-pyridyl-substituted derivatives exhibited good insecticidal activity against all three representative insect species tested—Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora [1]. This broad-spectrum activity was specifically associated with the 3-pyridyl substitution pattern, distinguishing it from other pyridyl regioisomers within the same compound series.

insecticidal activity muscarinic acetylcholine receptor agonist agrochemical discovery

Pyridyl-Oxadiazole Motif Is a Validated Recognition Element for DNA G-Quadruplexes

A structure–activity analysis of polyheteroaryl oxadiazole/pyridine-based ligands demonstrated that the pyridyl-oxadiazole motif serves as a selective recognition element for DNA G-quadruplexes, with the nature of the heterocycle (1,3-oxazole vs. 1,2,4-oxadiazole) and the pyridine attachment position significantly influencing binding affinity and selectivity [1]. Three of the selected ligands promoted telomere-localized DNA damage leading to robust impairment of cell viability, regardless of homologous recombination status [1].

G-quadruplex targeting anticancer agent design nucleic acid recognition

Derivative Containing the Target Core Inhibits Tissue-Type Plasminogen Activator with Ki = 14 nM

A compound incorporating the 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine core—specifically 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-7-(piperidin-1-yl) derivative (BDBM298177)—demonstrated inhibition of human tissue-type plasminogen activator (tPA) with Ki = 14 nM in a clot-lysis assay system [1]. This target engagement value provides a quantitative anchor point for the core scaffold's potential in modulating fibrinolytic pathways.

fibrinolysis modulation tissue-type plasminogen activator antithrombotic agent

3-Pyridine Substitution Enhances Carbonic Anhydrase Inhibition 11-Fold Over Acetazolamide in Related Oxadiazole Series

In a series of 1,3,4-oxadiazole derivatives, the 3-pyridine substituted analogue (compound 7g) exhibited an IC₅₀ of 0.1 µM against carbonic anhydrase, representing an 11-fold potency enhancement over the clinical standard acetazolamide (IC₅₀ = 1.1 ± 0.1 µM) [1]. Although this study employed the 1,3,4-oxadiazole regioisomer rather than 1,2,4-oxadiazole, the 3-pyridine substitution motif was identified as the key potency-driving structural feature.

carbonic anhydrase inhibition anticancer agent diuretic agent

Cyclopropyl Substituent Provides Documented Pharmacokinetic Advantages Over Des-Cyclopropyl and Methyl Analogs

The introduction of cyclopropyl groups into drug molecules is an established strategy for improving metabolic stability, increasing biological activity, enhancing drug efficacy, limiting polypeptide conformation, slowing hydrolysis, and reducing plasma clearance . Cyclopropane rings are present in marketed drugs across diverse therapeutic areas including cardiovascular, CNS, anticancer, and autoimmune/inflammatory indications . The cyclopropyl substituent at the 5-position of the oxadiazole ring distinguishes the target compound from des-cyclopropyl analogs such as 3-(pyridin-3-yl)-1,2,4-oxadiazole (MW 147.13 g/mol), which lacks these pharmacokinetic advantages .

metabolic stability cyclopropyl effect drug design

High-Confidence Application Scenarios for 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine Based on Quantitative Evidence


Agrochemical Lead Discovery Targeting Hemipteran Pests

The class-level evidence associating 3-pyridyl-substituted 1,2,4-oxadiazoles with broad-spectrum insecticidal activity against N. lugens, N. cincticeps, and A. craccivora [1] positions the target compound as a viable starting scaffold for agrochemical lead optimization. The cyclopropyl group may further confer favorable environmental stability and reduced off-target effects compared to less sterically hindered analogs.

Anticancer Agent Development via G-Quadruplex DNA Targeting

The validated role of 1,2,4-oxadiazole/pyridine hybrids as selective G-quadruplex ligands with demonstrated telomere-localized DNA damage and cytotoxicity [2] supports the use of this compound as a core scaffold for structure–activity relationship (SAR) campaigns in anticancer drug discovery, particularly for tumors independent of homologous recombination repair.

Fibrinolysis-Modulating Agent Research

The nanomolar potency (Ki = 14 nM) of a piperidinyl derivative of the target compound against human tissue-type plasminogen activator [3] establishes the core scaffold as a validated starting point for antithrombotic or hemostasis-modulating drug discovery programs. Researchers can procure the parent compound for further derivatization and SAR exploration.

Carbonic Anhydrase-Targeted Drug Design

The structural precedent that 3-pyridine substitution confers 11-fold enhanced carbonic anhydrase inhibition over acetazolamide in a related oxadiazole series [4] supports the use of the 3-pyridyl-1,2,4-oxadiazole scaffold for designing CA IX or CA XII inhibitors with potential applications in cancer therapy or diuretic development.

Quote Request

Request a Quote for 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.